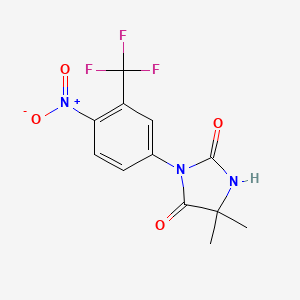
Nilutamide
Overview
Description
Nilutamide is a nonsteroidal antiandrogen compound primarily used in the treatment of prostate cancer. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone in the body . This compound has also been studied for its potential use in feminizing hormone therapy for transgender women and to treat acne and seborrhea in women .
Mechanism of Action
Target of Action
Nilutamide, a nonsteroidal anti-androgen, primarily targets androgen receptors .
Mode of Action
This compound competes with androgens, such as testosterone and dihydrotestosterone, for the binding of androgen receptors . By doing so, this compound blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen signaling pathway. By blocking the action of androgens, this compound inhibits the stimulation of normal and malignant prostatic tissue growth . This results in the slowing down of prostate cancer progression .
Pharmacokinetics
This compound exhibits good bioavailability when administered orally . It is extensively metabolized in the liver, with at least five active metabolites identified . The elimination half-life of this compound ranges from 23 to 87 hours, with an average of 56 hours . Approximately 62% of this compound is excreted in the urine, with less than 10% excreted in the feces .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of normal and malignant prostatic tissue growth . By blocking the action of androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the efficacy of this compound. Additionally, factors such as the patient’s liver function can influence the metabolism and excretion of this compound .
Biochemical Analysis
Biochemical Properties
Nilutamide competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . This interaction with androgen receptors is the primary biochemical reaction involving this compound.
Cellular Effects
This compound’s primary cellular effect is to block the action of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue . By blocking these androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .
Temporal Effects in Laboratory Settings
This compound is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days . Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days . The mean elimination half-life of this compound determined in studies in which subjects received a single dose of 100 to 300 mg ranged from 38.0 to 59.1 hours .
Metabolic Pathways
This compound is extensively metabolized in the liver and lungs by CYP isoenzymes . At least five metabolites have been isolated from human urine .
Transport and Distribution
This compound is rapidly and completely absorbed, yielding high and persistent plasma concentrations . There is moderate binding of the drug to plasma proteins and low binding to erythrocytes .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound interacts with androgen receptors, which are typically located in the cytoplasm and nucleus of cells .
Preparation Methods
Nilutamide can be synthesized using various methods. One common method involves using 3-trifluoromethyl-4-cyano chlorobenzene as a raw material, which reacts with 5,5-dimethyl hydantoin in dimethyl sulfoxide solvent under alkaline conditions and potassium iodide catalytic action . The crude product obtained is then purified by recrystallization . Another method involves the reaction of haloarene with N-trimethylsilyl imidazoline-1,3-dione, which is simpler, faster, and cheaper to implement, providing high yields and avoiding toxic heavy-metal reagents .
Chemical Reactions Analysis
Nilutamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can lead to the formation of amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Nilutamide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving the synthesis and reactivity of nonsteroidal antiandrogens. It is also used in the development of new synthetic methods and reaction mechanisms.
Biology: In biological research, this compound is used to study the role of androgen receptors in various physiological processes. It is also used in studies involving the development of new antiandrogen therapies.
Medicine: this compound is primarily used in the treatment of prostate cancer.
Industry: this compound is used in the pharmaceutical industry for the production of antiandrogen drugs. It is also used in the development of new drug formulations and delivery systems.
Comparison with Similar Compounds
Nilutamide is similar to other nonsteroidal antiandrogens such as bicalutamide and flutamide . this compound has a unique chemical structure that gives it distinct pharmacological properties. For example, this compound has a higher affinity for the androgen receptor compared to flutamide, but a lower affinity compared to bicalutamide . Additionally, this compound has a longer half-life compared to flutamide, which allows for less frequent dosing .
Similar Compounds
Bicalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.
Flutamide: A nonsteroidal antiandrogen with a lower affinity for the androgen receptor compared to this compound.
Enzalutamide: A newer nonsteroidal antiandrogen with a higher efficacy and better safety profile compared to this compound.
This compound’s unique properties make it a valuable compound in the treatment of prostate cancer and in scientific research.
Properties
IUPAC Name |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXYUMMDTVBTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034165 | |
| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nilutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.19e-03 g/L | |
| Record name | Nilutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. | |
| Record name | Nilutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63612-50-0 | |
| Record name | Nilutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63612-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nilutamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nilutamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nilutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nilutamide interact with its target and what are the downstream effects?
A1: [, , , ] this compound functions as a competitive antagonist of the androgen receptor (AR). It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This binding blocks the androgenic response, which is crucial for the growth and proliferation of prostate cancer cells. Consequently, this compound inhibits the expression of androgen-regulated genes, including prostate-specific antigen (PSA), leading to tumor regression or slowed progression.
Q2: What is the molecular formula, weight, and relevant spectroscopic data of this compound?
A2: this compound is represented by the chemical formula C12H9F3N2O4. It has a molecular weight of 314.2 g/mol. While the provided research papers do not contain comprehensive spectroscopic data, they indicate that this compound can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) [] and Liquid Chromatography-Mass Spectrometry (LC-MS) []. The ultraviolet (UV) absorption maximum of this compound has been reported at 267 nm. []
Q3: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A4: [, ] this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It is extensively metabolized in the liver, primarily by the reduction of its nitro group to hydroxylamine and subsequently to a primary amino group. The primary route of elimination is through urine, mostly as metabolites. The terminal half-life of this compound is relatively long, allowing for once-daily dosing.
Q4: Does this compound interact with drug-metabolizing enzymes?
A5: [] Yes, research indicates that this compound can inhibit the activity of specific cytochrome P450 enzymes, particularly those involved in mephenytoin metabolism. This inhibition has implications for potential drug interactions, particularly with medications metabolized by these enzymes.
Q5: What evidence supports the efficacy of this compound in prostate cancer treatment?
A6: [, , , ] Multiple clinical trials have demonstrated that this compound, in combination with surgical or medical castration, effectively improves objective response rates in men with advanced prostate cancer. This combination therapy leads to better control of bone pain, urinary symptoms, and a longer time to disease progression compared to castration alone.
Q6: Are there known mechanisms of resistance to this compound?
A7: [] While the provided research does not extensively cover resistance mechanisms, it's known that prostate cancer can eventually progress despite initial response to antiandrogen therapy. This progression often involves the development of resistance to antiandrogens like this compound. Mechanisms can include AR mutations, AR amplification, and activation of alternative signaling pathways.
Q7: What are the known toxicological effects and safety concerns associated with this compound?
A8: [, , , ] The use of this compound has been associated with several adverse effects. Common side effects include:
Q8: Are there alternative antiandrogens to this compound, and how do they compare?
A9: [] Yes, other non-steroidal antiandrogens available for prostate cancer treatment include Flutamide and Bicalutamide. While all three drugs act as competitive AR antagonists, they differ in their chemical structures, pharmacokinetic profiles, and adverse effect profiles.
Q9: What analytical methods are employed for the detection and quantification of this compound?
A10: [, ] Various analytical techniques are used to characterize and quantify this compound. HPLC, often coupled with UV detection, is commonly used to assess drug purity and quantify the drug in formulations. LC-MS techniques offer enhanced sensitivity and selectivity for analyzing this compound and its metabolites in biological samples.
Q10: What resources are available for researchers studying this compound and related compounds?
A11: [] Several resources are valuable for researchers in this field. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
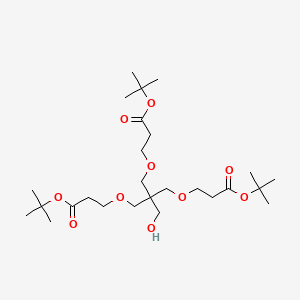
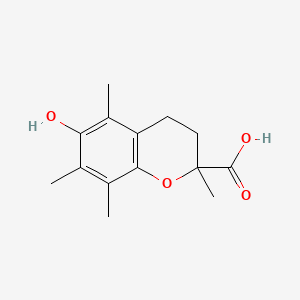
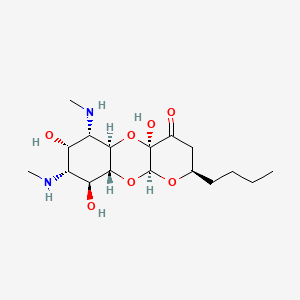
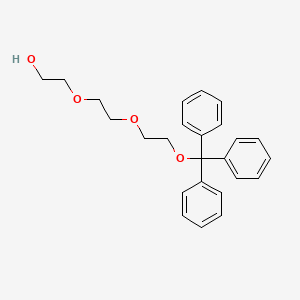
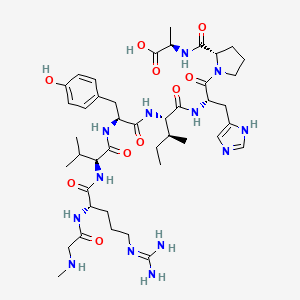
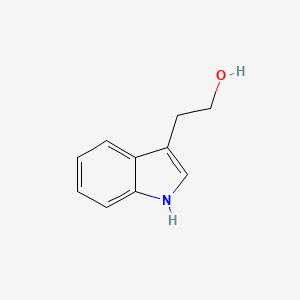
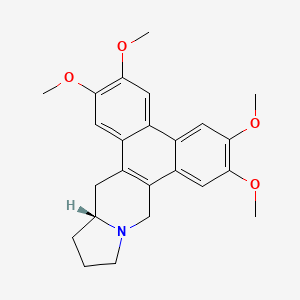
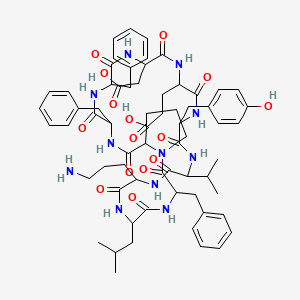
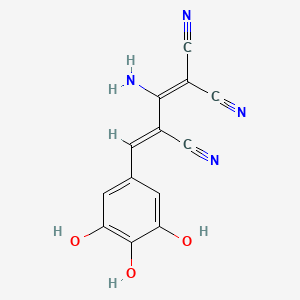
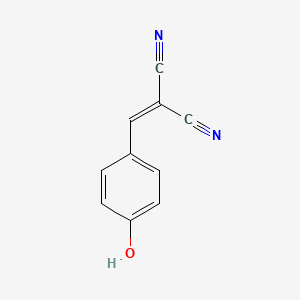
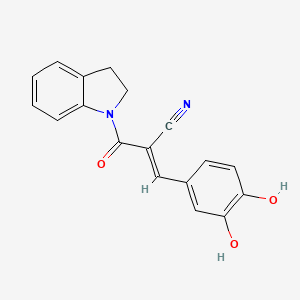
![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

